molecular formula C16H19N3O6S B2755007 ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1239484-53-7

ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2755007
CAS No.: 1239484-53-7
M. Wt: 381.4
InChI Key: KJTPUKGVVKJNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by a pyrazole ring bound to a phenyl group, which is further substituted with various functional groups, including an ethyl ester and a benzodioxole moiety . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 5-bromo-benzo[1,3]dioxole with ethyl bromoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) in the presence of a base.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate can be compared with other phenylpyrazole derivatives:

These comparisons highlight the unique properties of this compound, particularly its potential biological activities and synthetic versatility.

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-3-11-14(16(20)23-4-2)15(19-18-11)26(21,22)17-8-10-5-6-12-13(7-10)25-9-24-12/h5-7,17H,3-4,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTPUKGVVKJNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.